rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate
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Overview
Description
rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of an ethyl group, a fluorine atom, and a carboxylate ester group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via fluorination reactions using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylate ester group is introduced through esterification reactions using alcohols and carboxylic acids or their derivatives.
Ethyl Group Addition: The ethyl group can be added through alkylation reactions using ethyl halides or other ethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluorine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted pyrrolidine derivatives.
Hydrolysis: Formation of carboxylic acids.
Scientific Research Applications
rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- rac-ethyl (3R,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
- rac-ethyl (3R,4R)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-3-carboxylate
Uniqueness
rac-ethyl (3R,4R)-4-ethyl-3-fluoropyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
2126144-27-0 |
---|---|
Molecular Formula |
C9H16FNO2 |
Molecular Weight |
189.2 |
Purity |
80 |
Origin of Product |
United States |
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